6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
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Overview
Description
6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6th position and a cyano group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate in ethanol, followed by the addition of a cyano group . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound.
Scientific Research Applications
6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as xanthine oxidase by binding to the active site and preventing substrate access . Additionally, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a CDK inhibitor.
Uniqueness
6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and cyano group enhances its reactivity and potential as a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H2ClN5 |
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Molecular Weight |
179.57 g/mol |
IUPAC Name |
6-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClN5/c7-6-9-2-3-4(1-8)11-12-5(3)10-6/h2H,(H,9,10,11,12) |
InChI Key |
RICLPLWYXBQGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)C#N)Cl |
Origin of Product |
United States |
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